![molecular formula C9H19ClN2O3 B2993963 Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride CAS No. 2551114-63-5](/img/structure/B2993963.png)
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride”, commonly referred to as MMBA, is an organic compound with a broad range of applications in various fields of research and industry. It has a molecular weight of 238.71 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl N-methyl-N- (4- (methylamino)butanoyl)glycinate hydrochloride . The InChI code for this compound is 1S/C9H18N2O3.ClH/c1-10-6-4-5-8 (12)11 (2)7-9 (13)14-3;/h10H,4-7H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Chemical Synthesis and Antihypertensive Agents : Abdel-Wahab et al. (2008) explored the synthesis of various compounds starting from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to potential antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
- Pharmaceutical Synthesis : Standridge and Swigor (1991) reported on the synthesis of a radioactively labeled compound through a multi-step process, showcasing the complexity and precision required in pharmaceutical chemistry (Standridge & Swigor, 1991).
- Reaction Studies : Novakov et al. (2017) investigated reactions involving methyl 2-(4-allyl-2-methoxyphenoxy)acetate with amines, providing insights into the behavior of these compounds under specific conditions (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).
Antimicrobial Activity and Biochemical Studies
- Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of butanoic acids showing significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, highlighting the potential of Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate derivatives in pharmacological applications (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Molecular Docking and Structural Studies
- Structural Investigations : Vanasundari et al. (2018) presented spectroscopic and structural studies of derivatives, analyzing their stability, reactivity, and potential as nonlinear optical materials through molecular docking and vibrational, structural, electronic, and optical studies (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Metabolic Pathways and Environmental Impact
- Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on environmental and health impacts of chemicals related to Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate; hydrochloride, providing essential data for assessing safety and ecological effects (Coleman, Linderman, Hodgson, & Rose, 2000).
Mécanisme D'action
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Propriétés
IUPAC Name |
methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10-6-4-5-8(12)11(2)7-9(13)14-3;/h10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAYJFCYPAIHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

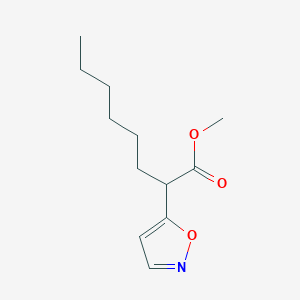
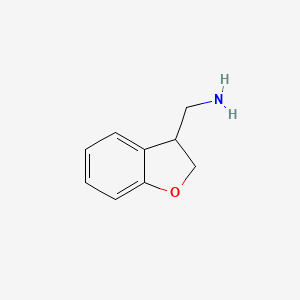
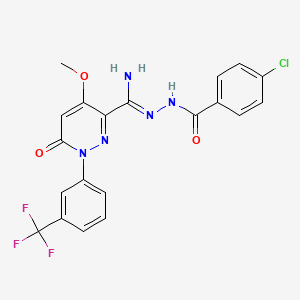
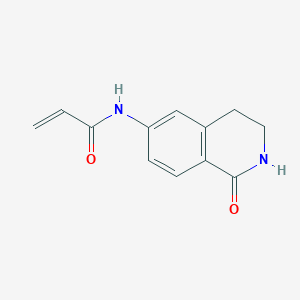
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)
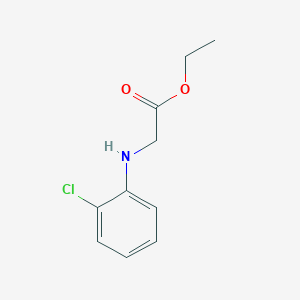
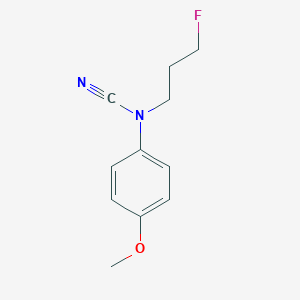
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
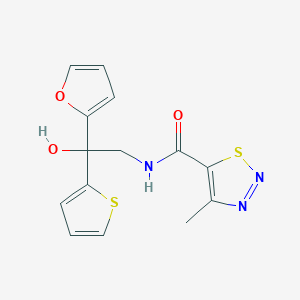
amine hydrobromide](/img/no-structure.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2993897.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)
![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)